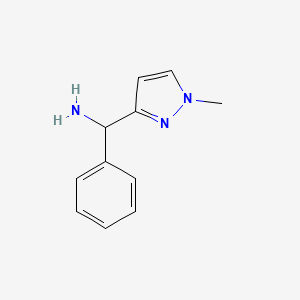
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development and design.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-2-carboxylicacid: Similar structure but with a different position of the carboxylic acid group.
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-4-carboxylicacid: Another positional isomer.
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)piperidine-3-carboxylicacid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-6-4-13(8-15,10(17)18)16-7-5-14-9-16/h5,7,9H,4,6,8H2,1-3H3,(H,17,18) |
InChIキー |
XWVYVHVGIALPRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


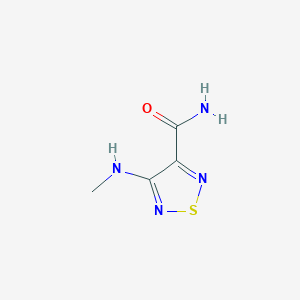
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
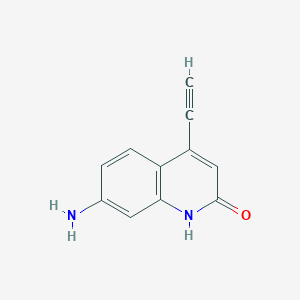
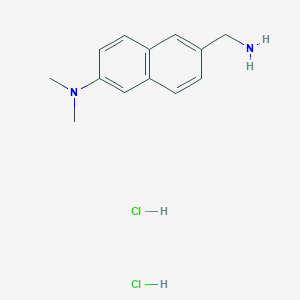
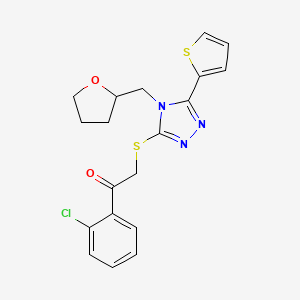
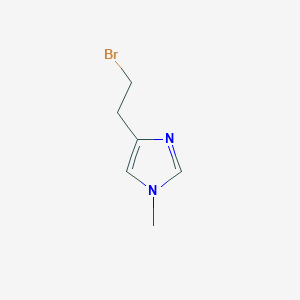
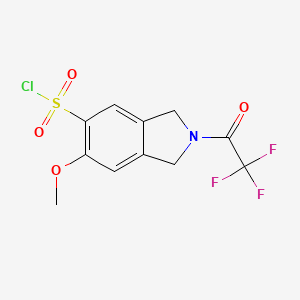
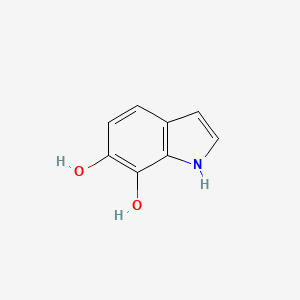
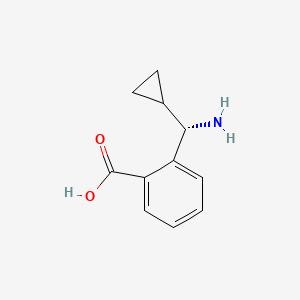

![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
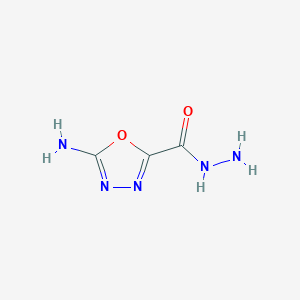
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
